

spectroscopic data of 4-Chloro-3-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl alcohol

Cat. No.: B1597430

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Data of **4-Chloro-3-fluorophenethyl alcohol**

Authored by: Dr. Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Chloro-3-fluorophenethyl alcohol** (IUPAC Name: 2-(4-Chloro-3-fluorophenyl)ethan-1-ol). As a substituted phenethyl alcohol, this compound serves as a valuable building block in the synthesis of novel pharmaceutical agents and fine chemicals. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectral characteristics. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. We delve into the rationale behind spectral assignments, providing field-proven insights into the influence of its unique substitution pattern on the resulting spectra. Detailed, self-validating protocols for data acquisition are also presented, ensuring researchers can confidently replicate and verify these findings.

Introduction and Molecular Structure Overview

4-Chloro-3-fluorophenethyl alcohol belongs to the phenethyl alcohol class of compounds, which are characterized by a phenyl group attached to a two-carbon ethanol chain. The specific

substitution pattern on the aromatic ring—a chlorine atom at position 4 and a fluorine atom at position 3—introduces significant electronic and steric effects that are diagnostically useful in its spectroscopic analysis. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). Fluorine, being in the second period, can also exert a moderate positive mesomeric effect (+M) through its lone pairs, while chlorine's mesomeric effect is weaker. These competing effects modulate the electron density of the aromatic ring and the attached ethyl alcohol moiety, leading to predictable and interpretable shifts in spectroscopic signals.

The primary objective of this guide is to provide a reference standard for the spectroscopic signature of this molecule, enabling researchers in drug development and chemical synthesis to unambiguously identify and characterize it.

Caption: Molecular Structure of **4-Chloro-3-fluorophenethyl alcohol**.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-Chloro-3-fluorophenethyl alcohol** is dominated by features corresponding to the hydroxyl group, the aromatic ring, and the aliphatic chain.

Key Spectral Features:

- O-H Stretch: A strong, broad absorption band is expected in the region of $3400\text{-}3200\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group. The breadth of this peak is a direct result of intermolecular hydrogen bonding.
- Aromatic C-H Stretch: Sharp, medium-intensity peaks are anticipated just above 3000 cm^{-1} (typically $3100\text{-}3030\text{ cm}^{-1}$), which are diagnostic for C-H bonds where the carbon is sp^2 hybridized in an aromatic ring.^[1]
- Aliphatic C-H Stretch: Medium to strong absorption bands are expected just below 3000 cm^{-1} (typically $2950\text{-}2850\text{ cm}^{-1}$), corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl (- CH_2CH_2 -) chain.
- Aromatic C=C Stretch: Two to three medium-intensity bands are typically observed in the $1600\text{-}1450\text{ cm}^{-1}$ region due to the skeletal vibrations of the aromatic ring. The substitution

pattern influences the exact position and intensity of these peaks.

- C-O Stretch: A strong band corresponding to the stretching vibration of the primary alcohol C-O bond is expected in the $1050\text{-}1150\text{ cm}^{-1}$ range.
- C-F and C-Cl Stretches: The C-F stretch typically appears as a strong band in the $1250\text{-}1000\text{ cm}^{-1}$ region, while the C-Cl stretch is found at lower wavenumbers, usually between $800\text{-}600\text{ cm}^{-1}$. These can sometimes be difficult to assign definitively as they fall in the complex fingerprint region.

Predicted IR Data Summary

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
~3350	Strong, Broad	O-H Stretch (Alcohol)
~3070	Medium, Sharp	Aromatic C-H Stretch
~2940, ~2880	Medium-Strong	Aliphatic C-H Stretch
~1595, ~1480	Medium	Aromatic C=C Ring Stretch
~1250	Strong	C-F Stretch
~1050	Strong	C-O Stretch (Primary Alcohol)
~780	Strong	C-Cl Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

The choice of ATR is based on its simplicity, speed, and the minimal sample preparation required. It is ideal for obtaining high-quality spectra of liquid or solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Perform a background scan with the clean, empty ATR crystal to acquire a spectrum of the ambient environment (e.g., CO_2 , H_2O vapor), which will be automatically subtracted from the sample spectrum.

- Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of **4-Chloro-3-fluorophenethyl alcohol** directly onto the center of the ATR crystal.
- Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.
- Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm^{-1} to achieve an excellent signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal and press with an appropriate solvent after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Chloro-3-fluorophenethyl alcohol**, both ^1H and ^{13}C NMR are essential for unambiguous structural confirmation.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

- Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the downfield region (typically 7.0-7.5 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (multiplicities) arising from coupling to each other and, importantly, through-space coupling to the fluorine atom (JHF). The proton ortho to the fluorine will likely show a doublet of doublets, with a larger coupling to the adjacent proton and a smaller coupling to the fluorine.
- Ethyl Chain Protons (-CH₂CH₂OH):

- Ar-CH₂-: The two protons adjacent to the aromatic ring will appear as a triplet around 2.8-3.0 ppm, split by the adjacent methylene group (-CH₂OH).
- -CH₂OH: The two protons adjacent to the hydroxyl group will appear as a triplet around 3.8-4.0 ppm, split by the benzylic methylene group (Ar-CH₂-). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen atom.
- Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable (1.5-4.0 ppm) and depends on concentration, temperature, and solvent, as it is involved in chemical exchange.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments.

- Aromatic Carbons: Six distinct signals are expected in the aromatic region (115-160 ppm). The carbons directly bonded to the fluorine and chlorine atoms will show the largest chemical shifts and will also exhibit coupling to fluorine (JCF). The C-F coupling is particularly diagnostic, with the ¹JCF for the directly attached carbon being very large (240-260 Hz).[2]
- Ethyl Chain Carbons:
 - Ar-CH₂-: A signal around 38-42 ppm.
 - -CH₂OH: A signal around 60-65 ppm, shifted downfield by the attached oxygen.[2]

Predicted NMR Data Summary (in CDCl₃)

Table 2: ¹H and ¹³C NMR Data

Assignment	^1H Chemical Shift (δ , ppm)	Multiplicity	^{13}C Chemical Shift (δ , ppm)
Ar-CH ₂ -	~2.85	t	~39.0
-CH ₂ OH	~3.88	t	~62.5
-OH	~1.90	br s	-
Ar-H	~7.0 - 7.4	m	-
Ar-C (quaternary & CH)	-	-	~115-142
Ar-C-F	-	-	~158 (d, $^{1}\text{JCF} \approx 245$ Hz)

| Ar-C-Cl | - | - | ~135 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Chloro-3-fluorophenethyl alcohol** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis is needed.
- Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, especially for resolving the complex aromatic region.
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient.
 - Typically, 8-16 scans are adequate for a sample of this concentration.
- ^{13}C NMR Acquisition:

- Switch the probe to the ^{13}C frequency.
- Use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets (unless coupled to fluorine).
- A wider spectral width (0-220 ppm) is required.
- Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 512 or more) is necessary to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra. Integrate the ^1H NMR signals to determine proton ratios.

Caption: Key ^1H - ^1H and ^1H - ^{19}F couplings in the aromatic region.

Mass Spectrometry (MS) Analysis

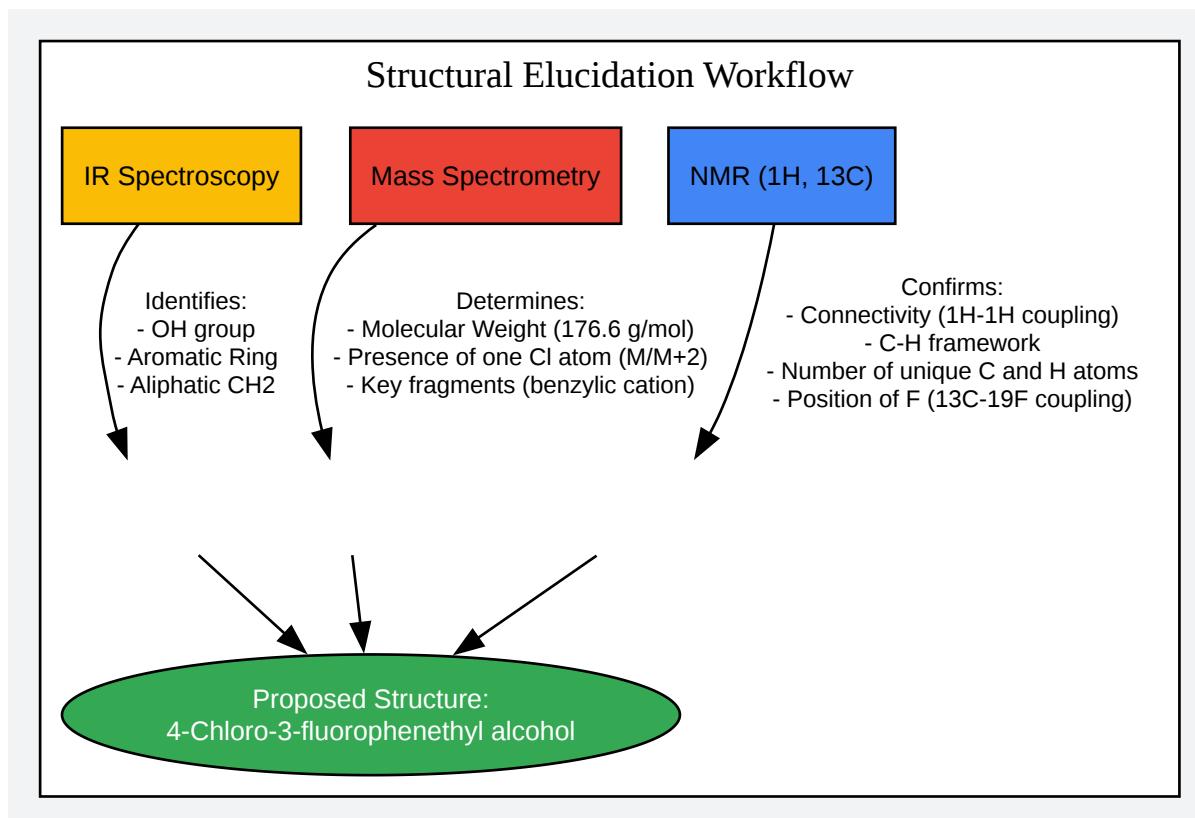
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Key Spectral Features:

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic doublet: the M^+ peak (containing ^{35}Cl) and the $\text{M}+2$ peak (containing ^{37}Cl) with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.
- Key Fragmentations:
 - Benzylic Cleavage: The most common fragmentation pathway for phenethyl alcohols is the cleavage of the C-C bond between the two ethyl carbons, resulting in a stable benzylic cation. For this molecule, this would yield a fragment ion corresponding to $[\text{ClFC}_6\text{H}_3\text{CH}_2]^+$.
 - Loss of Water: Dehydration ($[\text{M}-\text{H}_2\text{O}]^+$) is another common pathway, leading to a fragment ion corresponding to the 4-chloro-3-fluorostyrene radical cation.

- Loss of CH_2OH : Cleavage of the bond between the aromatic ring and the ethyl chain can lead to a $[\text{M} - \text{CH}_2\text{OH}]^+$ fragment.

Predicted Mass Spectrometry Data (EI-MS)


m/z (mass-to-charge ratio)	Relative Intensity	Assignment
176/178	High	$[\text{M}]^+$ (Molecular Ion, $^{35}\text{Cl}/^{37}\text{Cl}$)
158/160	Medium	$[\text{M} - \text{H}_2\text{O}]^+$
145/147	High	$[\text{CIFC}_6\text{H}_3\text{CH}_2]^+$ (Benzyllic cation)
109	Medium	$[\text{C}_6\text{H}_4\text{F}]^+$ (Loss of CH_2Cl)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.
- Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion (M^+).
- Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Integrated Spectroscopic Workflow

Confirming the structure of an unknown compound is a logical process where each piece of spectroscopic data provides complementary information.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative fingerprint for **4-Chloro-3-fluorophenethyl alcohol**. The combination of IR, NMR (¹H and ¹³C), and MS allows for the unambiguous confirmation of its molecular structure. The characteristic O-H and C-halogen stretches in the IR spectrum, the unique coupling patterns in the NMR spectra (especially the C-F and H-F couplings), and the diagnostic isotopic pattern of chlorine in the mass spectrum all serve as self-validating data points. This guide serves as an essential resource for researchers utilizing this compound in synthetic chemistry and drug discovery, ensuring accurate identification and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [spectroscopic data of 4-Chloro-3-fluorophenethyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597430#spectroscopic-data-of-4-chloro-3-fluorophenethyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com